Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate is an organic compound with a unique structure that includes a thiophene ring substituted with amino, isobutyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate typically involves the reaction of appropriate thiophene derivatives with reagents that introduce the amino, isobutyl, and methyl groups. One common method involves the use of thiophene-3-carboxylate as a starting material, which undergoes a series of reactions including alkylation, amination, and esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with different substitution patterns.
4-amino-5-methylthiophene-3-carboxylate: Another thiophene derivative with distinct functional groups.
Uniqueness
Methyl 2-amino-5-isobutyl-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
methyl 2-amino-4-methyl-5-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H17NO2S/c1-6(2)5-8-7(3)9(10(12)15-8)11(13)14-4/h6H,5,12H2,1-4H3 |
InChI Key |
HTVSWHSHZPEVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)CC(C)C |
Origin of Product |
United States |
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